2-(Pyridin-3-ylcarbamoyl)benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
38370-61-5 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-(pyridin-3-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C13H10N2O3/c16-12(15-9-4-3-7-14-8-9)10-5-1-2-6-11(10)13(17)18/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
GCFWYVVRTIFOJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Pyridin 3 Ylcarbamoyl Benzoic Acid and Its Analogues
Direct Synthetic Routes to 2-(Pyridin-3-ylcarbamoyl)benzoic Acid
The primary approach to synthesizing this compound, an N-arylphthalamic acid, involves the formation of an amide bond between a phthalic acid derivative and an aminopyridine.
The most direct synthesis of this compound is achieved through the nucleophilic attack of the amino group of 3-aminopyridine (B143674) on the carbonyl carbon of phthalic anhydride (B1165640). This reaction opens the anhydride ring to regioselectively form the desired phthalamic acid.
Recent advancements have focused on improving the efficiency and environmental footprint of this transformation. Microwave-assisted synthesis has been reported as an effective method for producing N-arylphthalamic acids, often proceeding in high yields (51–99%) without the need for a solvent. nih.gov Traditional amide bond formation often relies on coupling reagents to activate the carboxylic acid. luxembourg-bio.com However, direct condensation methods are preferred for their atom economy. One-pot procedures using reagents like titanium tetrachloride (TiCl4) in pyridine (B92270) can facilitate the direct condensation of carboxylic acids and amines, offering high yields and purity. nih.gov Another green chemistry approach involves the in-situ formation of 2-pyridylthioesters from carboxylic acids, which then readily react with amines to form the amide bond, avoiding traditional coupling agents. nih.gov
| Method | Reagents | Conditions | Key Features |
| Direct Condensation | Phthalic anhydride, 3-Aminopyridine | Varies (e.g., THF, Toluene) | Standard, straightforward route. nih.gov |
| Microwave-Assisted | Phthalic anhydride, 3-Aminopyridine | Solvent-free, microwave irradiation | High yields, rapid reaction times. nih.gov |
| Titanium-Mediated | Phthalic acid, 3-Aminopyridine, TiCl4 | Pyridine, 85 °C | One-pot, high yield procedure. nih.gov |
| Thioester Intermediate | Phthalic acid, DPDTC, 3-Aminopyridine | Aqueous micellar medium or neat | "Green" method, avoids coupling agents. nih.gov |
Alternative strategies involve the derivatization of precursors to facilitate the final coupling step. One such approach is the conversion of a suitable precursor into a highly reactive isocyanate. For instance, a synthetic pathway could involve a Curtius rearrangement of an acyl azide (B81097) derived from phthalic anhydride. This isocyanate intermediate would then readily react with 3-aminopyridine to form the carbamoyl (B1232498) linkage. While not explicitly detailed for this specific compound in the reviewed literature, this methodology is a known strategy for forming carbamoyl bridges in analogous heterocyclic systems. vulcanchem.com
Another approach involves activating the carboxylic acid group of phthalic acid, for example, by converting it to an acyl chloride (2-carboxybenzoyl chloride). This activated intermediate can then be reacted with 3-aminopyridine to form the amide bond under basic conditions.
Synthesis of Positional Isomers and Structurally Related Carbamoylbenzoic Acids
The synthesis of positional isomers, where the nitrogen atom is at the 2- or 4-position of the pyridine ring, follows similar amide bond formation strategies. For instance, 2-(pyridin-2-ylcarbamoyl)benzoic acid is synthesized from phthalic anhydride and 2-aminopyridine. chemscene.com The reactivity and ultimate structure of coordination polymers can be significantly influenced by the position of the nitrogen atom in the pyridyl ring, as it alters the geometry and coordination vectors of the ligand. rsc.org
Beyond simple positional isomers, a wide range of structurally related carbamoylbenzoic acids have been synthesized to explore different chemical properties and applications. These include compounds with additional functional groups or different core structures. For example, sulfamoyl benzoic acid analogues are synthesized by reacting a substituted amine with a chlorosulfonyl benzoic acid derivative. nih.gov Other variations include the synthesis of bis(carbamoyl) terephthalic acids from 1,2,4,5-benzenetetracarboxylic dianhydride and various amines. nih.gov
| Compound Name | Precursors | Significance |
| 2-(Pyridin-2-ylcarbamoyl)benzoic acid | Phthalic anhydride, 2-Aminopyridine | Positional isomer used in MOFs and as a pharmacological precursor. |
| N,N′-bis-(4-pyridyl)phthalamide | Phthalic acid/anhydride, 4-Aminopyridine | Bis-pyridyl-bis-amide ligand for coordination polymers. acs.orgresearchgate.net |
| N,N′-bis-(4-pyridyl)isophthalamide | Isophthalic acid, 4-Aminopyridine | Positional isomer of the above ligand, affecting network topology. acs.orgresearchgate.net |
| 3,5-Dibromo-4-carbamoylbenzoic acid | Hydrolysis of a cyano ester precursor | Halogenated analogue with distinct crystal packing via hydrogen bonding. iucr.org |
| Sulfamoyl benzoic acid analogues | 2-(chlorosulfonyl)benzoic acid, various amines | Bioactive compounds designed as receptor-specific agonists. nih.gov |
Derivatization and Functionalization Strategies
This compound serves as a versatile scaffold for further chemical modification, leading to the creation of complex heterocyclic systems and advanced materials like coordination polymers.
The core structure can be elaborated into more complex, fused heterocyclic systems. The carboxylic acid and amide functionalities can participate in intramolecular condensation reactions or serve as handles for coupling with other molecules. For example, 2-carbamimidoylbenzoic acid, a related precursor, can react with 1,3-dicarbonyl compounds to form 2-(pyrimidin-2-yl)benzoic acids. researchgate.net This highlights a pathway where the carbamoyl group is part of a larger heterocyclic construction.
In another example, 3,4-diaminoisocoumarin derivatives, which contain a related structural motif, can undergo an unexpected ring-contracting rearrangement in the presence of acid to form phthalide–carboxamide systems, demonstrating the potential for complex transformations. mdpi.com The synthesis of conjugates like 2-({2-phenylimidazo[1,2-a]pyridin-3-yl}carbamoyl)benzoic acid involves multi-step pathways, including the initial construction of the imidazopyridine ring followed by its coupling to the benzoic acid moiety. vulcanchem.com These derivatizations are crucial for tuning the compound's electronic, steric, and biological properties.
The bifunctional nature of this compound and its isomers, possessing both a pyridyl nitrogen atom and a carboxylate group, makes them excellent ligands for constructing metal-organic frameworks (MOFs) and coordination polymers. rsc.org The pyridyl group acts as a classic coordination site for metal ions, while the deprotonated carboxylate group can bind to metals in various modes (monodentate, bidentate, bridging). The amide linkage, while not typically a primary coordination site, plays a crucial role in orienting the functional groups and establishing intermolecular hydrogen bonds that stabilize the resulting supramolecular architecture. rsc.org
Researchers have synthesized a variety of coordination polymers using ligands of this type with metal ions such as Cd(II), Zn(II), and Cu(II). acs.orgresearchgate.net The choice of metal ion, the position of the pyridyl nitrogen (e.g., 2-, 3-, or 4-position), and the presence of ancillary ligands all influence the final topology of the network. rsc.orgacs.org These structures can range from 1D chains to 2D layers with sql (square grid) topology and complex, interpenetrated 3D frameworks. acs.orgacs.org The resulting materials often exhibit interesting properties, such as photoluminescence, which can be modulated by the coordination environment and the presence of guest molecules like water. acs.orgacs.org
| Ligand Type | Metal Ion(s) | Resulting Structure | Key Features |
| N,N′-bis-(4-pyridyl)phthalamide (L1) | Cd(II), Zn(II) | 3D noninterpenetrated network, 3D diamondoid framework. acs.orgacs.org | Topology is highly dependent on the metal and co-ligands. |
| N,N′-bis-(4-pyridyl)isophthalamide (L2) | Cd(II), Zn(II) | 2D layer with 4⁴-sql topology. acs.org | Positional isomerism of the ligand leads to different dimensionality. |
| Sodium 4-(nicotinamido) benzoate (B1203000) (L1) | Cu(II), Zn(II), Co(II) | 1D looped chain topology. rsc.org | Ligand used to selectively separate Cu(II) from a mixture of cations. rsc.org |
| Sodium 3-(nicotinamido) benzoate (L2) | Cu(II) | 1D looped chain topology. rsc.org | Isomeric ligand also used in metal separation studies. rsc.org |
Formation of Oxime Esters and Ureido Derivatives
Oxime Ester Synthesis:
Oxime esters are a class of compounds with applications in various fields of chemistry. The synthesis of an oxime ester from this compound would typically involve a two-step process. The first step is the activation of the carboxylic acid group, followed by esterification with a suitable oxime.
One common method for carboxylic acid activation is its conversion to an acyl chloride. This can be achieved by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and can readily undergo nucleophilic substitution with an aldoxime or a ketoxime in the presence of a base, like pyridine or triethylamine, to yield the corresponding oxime ester.
Alternatively, direct condensation of the carboxylic acid with an oxime can be accomplished using coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method avoids the harsh conditions associated with acyl chloride formation and is often preferred for substrates with sensitive functional groups.
Recent advancements in organic synthesis have also highlighted visible-light-mediated methods for the synthesis of oxime esters, typically involving multicomponent reactions of aldehydes, aryl amines, and N-hydroxyphthalimide esters. nih.gov While not directly applicable to a pre-formed carboxylic acid, these innovative approaches suggest the evolving landscape of oxime ester synthesis.
A summary of potential reactants for the synthesis of oxime esters from this compound is presented in the table below.
| Starting Material | Reagent(s) | Product Type |
| This compound | 1. SOCl₂ or (COCl)₂2. R¹R²C=NOH, Base | Oxime Ester |
| This compound | R¹R²C=NOH, DCC/DMAP or EDC | Oxime Ester |
Ureido Derivative Synthesis:
The formation of ureido derivatives from this compound can be envisioned through reactions involving the secondary amide nitrogen. However, the amide N-H bond is generally less reactive than the carboxylic acid proton. A more plausible route to ureido-containing analogues would involve a multi-step synthesis starting from precursors to this compound.
For instance, one could envision a synthetic pathway where a ureido moiety is introduced prior to the formation of the final molecule. This could involve the reaction of an appropriate aminobenzoic acid derivative with an isocyanate to form a urea (B33335) linkage, followed by subsequent reactions to construct the pyridin-3-ylcarbamoyl side chain.
Alternatively, modification of the pyridine ring could introduce a functional group that is then converted to a ureido group. For example, if an amino group were present on the pyridine ring of an analogue, it could readily react with an isocyanate (R-N=C=O) to form a ureido derivative.
Given the structure of this compound, direct formation of a ureido derivative at the existing amide nitrogen without affecting other parts of the molecule would be challenging and would likely require highly specific catalysts or reaction conditions that are not commonly reported.
Incorporation into Polymeric and Resin Systems
The bifunctional nature of this compound, possessing both a carboxylic acid group and N-H and C=O functionalities within its amide bridge, along with the aromatic pyridine ring, makes it a candidate for incorporation into various polymeric and resin systems. The properties of the resulting polymers would be influenced by the functionalities of this molecule, potentially imparting improved thermal stability, specific binding capabilities, or altered solubility characteristics.
Polyester (B1180765) and Polyamide Formation:
The most direct method for incorporating this compound into a polymer backbone is through its carboxylic acid group. This moiety can participate in condensation polymerization reactions. For example, reaction with a diol (a molecule with two hydroxyl groups) would lead to the formation of a polyester. The polymerization would proceed via ester linkages, with the 2-(pyridin-3-ylcarbamoyl)phenyl group pending from the polymer chain.
Similarly, reaction with a diamine would result in the formation of a polyamide. In this case, the polymer backbone would be constructed through amide bonds. The presence of the pre-existing amide linkage and the pyridine ring within the side chain of such polyesters or polyamides could introduce unique properties, such as increased rigidity, potential for hydrogen bonding, and sites for metal coordination.
Benzoic acid and its derivatives are known to be used in the synthesis of alkyd resins, where they can act as chain-terminating agents, controlling the molecular weight and promoting the crystallinity of the final product. justlonghealth.com This suggests a role for this compound in modifying the properties of such resins.
Incorporation into Resin Systems:
Beyond linear polymers, this compound could be incorporated into cross-linked resin systems. For instance, if copolymerized with monomers containing more than two reactive groups (e.g., glycerol (B35011) or pentaerythritol (B129877) in polyester synthesis), a three-dimensional network could be formed. Such resins could find applications as coatings, adhesives, or composite materials.
The pyridine nitrogen in the molecule offers a site for quaternization or coordination with metal ions, which could be exploited in the design of functional resins, such as ion-exchange resins or catalytic materials.
The table below summarizes potential polymerization reactions involving this compound.
| Polymer Type | Co-monomer(s) | Linkage Type | Potential Application |
| Polyester | Diols (e.g., ethylene (B1197577) glycol, propylene (B89431) glycol) | Ester | Fibers, films, resins |
| Polyamide | Diamines (e.g., hexamethylenediamine) | Amide | High-performance plastics |
| Alkyd Resin | Polyols (e.g., glycerol), Phthalic anhydride | Ester | Coatings, paints justlonghealth.com |
| Functional Resin | Cross-linking agents, Metal salts | Covalent/Coordinate | Ion-exchange, catalysis |
Advanced Spectroscopic and Crystallographic Characterization of 2 Pyridin 3 Ylcarbamoyl Benzoic Acid and Its Derivatives
Vibrational Spectroscopy for Functional Group Elucidation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For derivatives of 2-(pyridin-3-ylcarbamoyl)benzoic acid, such as 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, characteristic vibrational frequencies have been identified. researchgate.net
The IR spectrum of these derivatives typically shows a broad absorption band around 3302 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group. researchgate.net The presence of two distinct carbonyl stretching bands is a key feature, with strong absorptions observed around 1707 cm⁻¹ and 1674 cm⁻¹. researchgate.net These can be attributed to the carboxylic acid and amide carbonyl groups, respectively. The slight differences in their absorption frequencies are due to their distinct chemical environments.
In related benzoic acid derivatives, the IR spectra also reveal characteristic peaks for the C=O stretching of the carboxylic acid, the amide I band, and the amide II band. vulcanchem.com For instance, in some analogous compounds, these are found at approximately 1700 cm⁻¹, 1650 cm⁻¹, and 1550 cm⁻¹, respectively. vulcanchem.com The exact positions of these bands can be influenced by the nature and position of substituents on the aromatic rings.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Carboxylic Acid O-H | Stretching | ~3302 | researchgate.net |
| Carboxylic Acid C=O | Stretching | ~1707 | researchgate.net |
| Amide C=O | Stretching (Amide I) | ~1674 | researchgate.net |
Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the precise structural elucidation of organic molecules by providing detailed information about the chemical environment of individual atoms. For derivatives of this compound, ¹H and ¹³C NMR spectroscopy are routinely employed to confirm their molecular structure.
In the ¹H NMR spectrum of 2-[(2-substitutedphenyl) carbamoyl] benzoic acid derivatives, the protons of the carboxylic acid and the amide N-H group are typically observed as singlets in the downfield region of the spectrum. For example, a singlet appearing at approximately 13.13 ppm can be assigned to the carboxylic acid proton, while the amide proton often appears as a singlet around 10.02 ppm. researchgate.net The aromatic protons of the benzoic acid and pyridine (B92270) rings resonate in the range of 7.0 to 8.5 ppm, with their specific chemical shifts and coupling patterns being dependent on the substitution pattern.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbons of the carboxylic acid and amide groups are particularly deshielded and appear at the downfield end of the spectrum. For related benzoic acid derivatives, the carboxylic acid carbon (COOH) is typically observed around 172.1 ppm, while the amide carbonyl carbon can be found at approximately 166.8 ppm. vulcanchem.com The carbon atoms of the aromatic rings typically resonate in the region of 110 to 150 ppm.
| Proton | Multiplicity | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Singlet | ~13.13 | researchgate.net |
| Amide (-NH) | Singlet | ~10.02 | researchgate.net |
| Aromatic Protons | Multiplet | 7.0 - 8.5 | vulcanchem.com |
| Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Carboxylic Acid (-COOH) | ~172.1 | vulcanchem.com |
| Amide (-C=O) | ~166.8 | vulcanchem.com |
| Aromatic Carbons | 110 - 150 | vulcanchem.com |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the accurate determination of the molecular formula of a compound by providing a precise measurement of its mass-to-charge ratio (m/z). For this compound, the expected molecular weight is approximately 242.23 g/mol . cymitquimica.comchemscene.com
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for crystalline solids, revealing the precise arrangement of atoms in three-dimensional space, as well as bond lengths and angles. Although the crystal structure of this compound has not been reported, the structure of a closely related compound, 3-(3-(pyridin-3-yl)ureido)benzoic acid, offers valuable insights into the potential solid-state conformation and intermolecular interactions. researchgate.netresearchgate.net
The crystal structure of 3-(3-(pyridin-3-yl)ureido)benzoic acid reveals a non-coplanar arrangement between the pyridine and benzene (B151609) rings, which are linked by a ureido moiety. researchgate.net The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, the carbonyl oxygen of the ureido group acts as a hydrogen bond acceptor from the N-H groups of an adjacent molecule, leading to the formation of one-dimensional polymeric chains. researchgate.net Furthermore, the carboxylic acid group participates in hydrogen bonding with the nitrogen atom of the pyridine ring of a neighboring molecule, extending the structure into a three-dimensional network. researchgate.net It is plausible that this compound would exhibit similar hydrogen bonding motifs, involving its carboxylic acid, amide, and pyridine functionalities.
| Parameter | Value for 3-(3-(pyridin-3-yl)ureido)benzoic acid | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pna2₁ | researchgate.net |
| a (Å) | 9.2062(6) | researchgate.net |
| b (Å) | 11.5258(7) | researchgate.net |
| c (Å) | 11.5263(7) | researchgate.net |
| V (ų) | 1223.04(13) | researchgate.net |
| Z | 4 | researchgate.net |
Powder X-ray Diffraction for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and to assess the purity and crystallinity of a bulk sample. The PXRD pattern is a fingerprint of a crystalline solid. While no specific PXRD data for this compound is available, studies on related multicomponent structures involving benzoic acid and pyridine derivatives have utilized this technique to characterize the bulk material. mdpi.com The experimental PXRD patterns are typically compared with patterns simulated from single-crystal X-ray diffraction data to confirm the phase purity of the synthesized material. Any discrepancies between the experimental and simulated patterns can indicate the presence of impurities or a different crystalline phase.
Thermal Analysis Techniques for Stability and Transformation Studies
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase transitions of materials as a function of temperature.
TGA measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and the presence of solvates. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transitions, and other phase changes.
While specific TGA and DSC data for this compound are not documented in the literature, studies on related N-carbamoyl derivatives have demonstrated the utility of these techniques. For instance, the thermal properties of N-carbamoyl benzotriazole (B28993) derivatives have been investigated to understand their decomposition pathways. researchgate.net Such studies reveal that structural analogues can exhibit significantly different thermal behaviors, highlighting the influence of molecular structure on thermal stability. researchgate.net
Electron Microscopy for Morphological and Surface Analysis
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and surface features of materials at high magnification. SEM provides detailed images of the sample's surface topography, while TEM can be used to study the internal structure and crystallinity of a material.
Currently, there is no specific information available in the scientific literature regarding the use of electron microscopy for the characterization of this compound or its closely related derivatives. However, these techniques would be valuable for studying the crystal habit, particle size distribution, and surface morphology of the synthesized compound, which can be important for its handling and application.
Computational and Theoretical Investigations on 2 Pyridin 3 Ylcarbamoyl Benzoic Acid and Analogues
Quantum Chemical Calculations (Density Functional Theory)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it a standard tool for studying compounds like 2-(pyridin-3-ylcarbamoyl)benzoic acid.
DFT calculations are instrumental in mapping out the pathways of chemical reactions. For analogues such as 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, which can be synthesized from phthalic anhydride (B1165640) and an appropriate aniline (B41778) derivative, DFT can model the entire reaction coordinate. researchgate.net This involves calculating the energies of the reactants, intermediates, transition states, and products. By identifying the transition state structures and their corresponding activation energies, researchers can predict the feasibility and kinetics of a synthetic route. For instance, the nucleophilic attack of the amino group on a carbonyl carbon of the anhydride, followed by ring-opening, can be computationally modeled to understand the energetic landscape of the reaction. While specific mechanistic studies on this compound are not widely published, the principles derived from related systems demonstrate the utility of DFT in optimizing reaction conditions and predicting outcomes. researchgate.net
The three-dimensional arrangement of atoms (conformation) and the electronic properties of a molecule are fundamental to its reactivity and function. DFT is widely used to determine the most stable, low-energy conformation of a molecule through a process called geometry optimization. researchgate.net
Once the geometry is optimized, various electronic properties that act as reactivity descriptors can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of chemical reactivity; a smaller gap generally implies that the molecule is more reactive. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net Studies on similar benzoic acid derivatives have successfully used DFT to calculate these parameters and gain insight into their chemical behavior. researchgate.netresearchgate.net
Table 1: Calculated Quantum Chemical Parameters for Benzoic Acid Analogues Note: Data is representative of typical values found in DFT studies of substituted benzoic acids and may not correspond to the exact title compound.
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (η) | 4.5 to 5.5 | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Chemical Hardness | 2.25 to 2.75 | Measures resistance to change in electron configuration. |
Molecular Modeling and Docking Studies
Molecular modeling techniques, particularly molecular docking, are used to predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein (receptor).
Molecular docking simulations place a ligand into the binding site of a target protein and evaluate the fit using a scoring function, which estimates the binding affinity. This approach is critical in drug discovery for screening potential drug candidates and understanding their mechanism of action. Analogues of this compound have been investigated as inhibitors for various protein targets. For example, docking studies on similar benzoic acid derivatives have identified key interactions with enzymes like carbonic anhydrase and SARS-CoV-2 main protease. researchgate.netnih.gov These studies typically reveal crucial hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and specific amino acid residues in the protein's active site, explaining the basis of its inhibitory activity. researchgate.net
Table 2: Representative Ligand-Target Interactions from Docking Studies of Benzoic Acid Analogues
| Target Protein | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|
| Carbonic Anhydrase | His94, His96, Thr199 | Hydrogen Bonding, Hydrophobic |
| SARS-CoV-2 Main Protease | His41, Cys145, Glu166 | Hydrogen Bonding, Pi-Sulfur |
| PI3Kα | Val851, Lys802, Asp933 | Hydrogen Bonding, Ionic Interaction |
Computational methods are essential for building and validating structure-activity relationship (SAR) models, which correlate a molecule's chemical structure with its biological activity. Quantitative Structure-Activity Relationship (QSAR) studies on series of benzoylaminobenzoic acid derivatives have successfully identified key molecular properties that govern their inhibitory potency. nih.gov
These models use a set of calculated molecular descriptors (e.g., hydrophobicity, molar refractivity, electronic properties, and 3D shape descriptors) to create a statistical model that predicts the activity of new, unsynthesized compounds. nih.govresearchgate.net For example, QSAR analyses have revealed that for certain series of inhibitors, increased hydrophobicity and the presence of hydrogen bond donors at specific positions are conducive to higher activity. nih.gov By computationally validating these relationships, researchers can rationally design more effective analogues, prioritizing the synthesis of compounds with the highest predicted potency.
Simulation-Based Studies for Material Properties
Beyond biological applications, computational simulations can explore the potential of this compound in materials science. While specific studies on this compound are limited, methods like Molecular Dynamics (MD) simulations are used to investigate the properties of similar organic molecules in the solid state.
MD simulations model the movements and interactions of atoms and molecules over time, providing insights into bulk material properties. For instance, simulations of benzoic acid intercalated into clay materials have been used to understand the arrangement of molecules in the solid state and their intermolecular interactions, such as hydrogen bonding. researchgate.net Such studies can predict crystal packing, identify potential polymorphs, and calculate mechanical or dielectric properties. researchgate.net This knowledge is valuable for designing novel organic materials for applications in electronics and other advanced technologies, suggesting a potential avenue for future research into this compound.
Biological and Pharmacological Activities of 2 Pyridin 3 Ylcarbamoyl Benzoic Acid Derivatives in Vitro Research
Enzyme Inhibitory Profiles
Derivatives of 2-(pyridin-3-ylcarbamoyl)benzoic acid have been evaluated against several enzymes implicated in metabolic and neurological disorders. The research highlights their potential as inhibitors of carbohydrate-hydrolyzing enzymes and enzymes involved in the pathogenesis of Alzheimer's disease.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a crucial enzyme in carbohydrate metabolism, and its inhibition is a key strategy for managing type 2 diabetes. nih.govnih.gov Several studies have demonstrated the potent α-glucosidase inhibitory activity of various benzoic acid and pyridine-containing derivatives.
One study reported on 1,3,4-thiadiazole (B1197879) derivatives featuring a benzoic acid linker. These compounds showed significant inhibitory activity against α-glucosidase, in some cases far exceeding the efficacy of the standard drug, acarbose (B1664774). nih.gov For instance, the compound 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid demonstrated an IC50 value of 3.66 mM, which is approximately 3.7 times more potent than acarbose (IC50 = 13.88 mM). nih.gov
Similarly, novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govmdpi.comthiazin-2-yl)-N-arylacetamides have been identified as potent inhibitors of the α-glucosidase enzyme. nih.gov Certain derivatives in this series exhibited IC50 values significantly lower than that of acarbose (58.8 μM), indicating superior inhibitory potential. nih.gov In a separate investigation, a series of 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles were screened, with one compound showing an inhibitory strength thirteen times greater than acarbose. researchgate.net
Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected Benzoic Acid Derivatives
| Compound Class | Specific Compound/Derivative | IC50 Value | Reference Compound | Reference IC50 | Source(s) |
|---|---|---|---|---|---|
| 1,3,4-Thiadiazole Derivative | 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | 3.66 mM | Acarbose | 13.88 mM | nih.gov |
| 1,2-Benzothiazine Derivative | Derivative 12a | 18.25 µM | Acarbose | 58.8 µM | nih.gov |
| 1,2-Benzothiazine Derivative | Derivative 12d | 20.76 µM | Acarbose | 58.8 µM | nih.gov |
| 1,2-Benzothiazine Derivative | Derivative 12g | 24.24 µM | Acarbose | 58.8 µM | nih.gov |
Acetylcholinesterase and Beta-Secretase Inhibition
Acetylcholinesterase (AChE) and beta-secretase (BACE-1) are primary targets in the development of therapeutics for Alzheimer's disease. nih.gov Research has shown that pyridine-containing heterocyclic derivatives possess inhibitory activity against these enzymes.
Novel derivatives with a (pyridin-2-yl)tetrazole scaffold demonstrated inhibitory effects on AChE. vnu.edu.vn One compound in this series achieved 23.7% inhibition of the enzyme at a concentration of 75 µM. vnu.edu.vn Further studies on compounds bearing a 2-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)acetamide scaffold found AChE inhibitory activity ranging from 20.0% to 50.8% at a concentration of 256 µM. The research suggested that linking naphthalene (B1677914) or pyridine (B92270) substituents to the scaffold enhanced the inhibitory effect.
Other research has focused on developing compounds that can inhibit both AChE and BACE-1. nih.gov A series of N-substituted-4-phenothiazine-chalcones were synthesized and tested for dual inhibitory activity, with some compounds showing promise for further investigation. nih.gov Additionally, studies on natural hydroxybenzoic acids have confirmed their potential as AChE inhibitors, acting at the enzyme's catalytic site. mdpi.com
General Enzyme and Receptor Modulation
Beyond the specific targets mentioned above, derivatives of benzoic acid have been investigated for their effects on a broader range of enzymes. In the context of antifungal activity, certain benzoic acid derivatives were specifically designed to inhibit CYP53, a fungal-specific cytochrome P450 enzyme. nih.gov This targeted inhibition represents a promising strategy for developing new antifungal agents. nih.gov In silico and in vitro studies have also pointed to the potential modulation of other enzymes such as α-amylase, glutathione (B108866) reductase, lipoxygenases, and cyclooxygenase by related compounds. nih.govresearchgate.net
Antimicrobial Efficacy Investigations
The antimicrobial properties of this compound and its analogs have been thoroughly evaluated against a variety of bacterial and fungal strains. These investigations reveal a broad spectrum of activity, highlighting their potential as antimicrobial agents.
Antibacterial Activity
Numerous studies have confirmed the antibacterial potential of pyridine and benzoic acid derivatives against both Gram-positive and Gram-negative bacteria.
A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed strong in vitro antibacterial activity, comparable to the antibiotic linezolid, against five different Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. nih.gov Another study detailed the synthesis of N-pyridin-3-yl-benzenesulfonamide, which exhibited significant antimicrobial activity against Staphylococcus aureus (Gram-positive), as well as Salmonella typhi and Escherichia coli (Gram-negative). researchgate.net
Furthermore, 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives were found to have moderate antibacterial effects against Gram-positive strains like S. aureus and Bacillus subtilis, with a reported Minimum Inhibitory Concentration (MIC) value of 125 µg/mL. mdpi.com The general antibacterial properties of benzoic acid and its derivatives have been recognized for their use as preservative agents. researchgate.net
Table 2: In Vitro Antibacterial Activity of Selected Pyridine and Benzoic Acid Derivatives
| Compound/Derivative | Target Organism(s) | Activity Measurement | Result | Source(s) |
|---|---|---|---|---|
| N-pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus | Zone of Inhibition | 13 mm at 150 mg/ml | researchgate.net |
| N-pyridin-3-yl-benzenesulfonamide | Salmonella typhi | Zone of Inhibition | 12 mm at 150 mg/ml | researchgate.net |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Staphylococcus aureus ATCC 6538 | MIC | 125 µg/mL | mdpi.com |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Bacillus subtilis ATCC 6683 | MIC | 125 µg/mL | mdpi.com |
Antifungal Activity
The antifungal efficacy of benzoic acid derivatives has been demonstrated against a range of fungal pathogens, including yeasts and molds.
In one study, benzoic acid derivatives were specifically synthesized to target the fungal CYP53 enzyme, showing antifungal activity against Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus. nih.gov Another investigation into 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives revealed that some were more active against Candida albicans and C. krusei than the reference drug ketoconazole. gazi.edu.tr
Other research has shown that certain 1,3-oxazole derivatives containing a benzoic acid moiety are active against C. albicans. mdpi.com The synergistic effect of benzoic acid has also been noted; when combined with miconazole (B906) and salicylic (B10762653) acid, it produced a larger zone of inhibition against Trichophyton mentagrophytes than the agents alone. journalmrji.com
Table 3: In Vitro Antifungal Activity of Selected Benzoic Acid Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Finding | Source(s) |
|---|---|---|---|
| Benzoic acid derivatives | Cochliobolus lunatus, Aspergillus niger, Pleurotus ostreatus | Activity through inhibition of fungal CYP53 enzyme. | nih.gov |
| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Candida albicans, C. krusei | More active than the reference compound ketoconazole. | gazi.edu.tr |
| 2-Aminobenzoic acid derivatives | Candida albicans (clinical ocular isolate) | Effective against both planktonic and biofilm forms. | mdpi.com |
| 1,3-Oxazole derivative (Compound 6a) | Candida albicans 393 | Moderate antibiofilm activity (MBEC of 125 µg/mL). | mdpi.com |
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acarbose |
| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid |
| 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govmdpi.comthiazin-2-yl)-N-arylacetamides |
| 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles |
| (Pyridin-2-yl)tetrazole |
| 2-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)acetamide |
| N-substituted-4-phenothiazine-chalcones |
| Hydroxybenzoic acids |
| 3-(pyridine-3-yl)-2-oxazolidinone |
| Linezolid |
| N-pyridin-3-yl-benzenesulfonamide |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid |
| 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid |
| Ketoconazole |
| 2-Aminobenzoic acid |
| Miconazole |
Antiviral Activity
Derivatives of benzoic acid have demonstrated notable antiviral properties. A study on a series of newly synthesized benzoic acid derivatives identified a compound, termed NC-5, with significant activity against the influenza A virus. nih.govnih.gov This compound, 4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino)benzoic acid, was found to inhibit influenza A viruses including A/FM/1/47 (H1N1), A/Beijing/32/92 (H3N2), and the oseltamivir-resistant mutant A/FM/1/47-H275Y (H1N1-H275Y) in a dose-dependent manner. nih.govnih.gov
The antiviral efficacy of NC-5 was quantified by its 50% effective concentrations (EC50), which were 33.6 μM for H1N1 and 32.8 μM for the oseltamivir-resistant H1N1-H275Y strain. nih.govnih.gov Notably, the 50% cytotoxic concentration (CC50) of NC-5 was greater than 640 μM, indicating a favorable safety profile in vitro. nih.govnih.gov Further investigation into its mechanism suggested that NC-5 may influence virus release by inhibiting neuraminidase (NA) activity and suppressing the expression of NP and M1 proteins during the later stages of viral biosynthesis. nih.govnih.gov
Initial screenings of various benzoic acid derivatives showed a range of antiviral activity. At a concentration of 100 μM, the inhibitory activity ranged from 7.8% to 83.7%. nih.gov
| Compound/Virus Strain | EC50 (μM) | CC50 (μM) | Antiviral Activity at 100 μM (%) |
| NC-5 vs. H1N1 | 33.6 | >640 | - |
| NC-5 vs. H1N1-H275Y | 32.8 | >640 | - |
| Various Derivatives vs. H1N1 | - | - | 7.8 - 83.7 |
Antineoplastic and Cytotoxic Potential
The cytotoxic and antineoplastic potential of pyridine and benzoic acid derivatives has been investigated against various cancer cell lines. Pyridine-urea derivatives, in particular, have shown promising results. mdpi.com For instance, one study evaluated a series of pyridine-ureas for their ability to inhibit the proliferation of the MCF-7 breast cancer cell line. mdpi.com Compound 8e was identified as a highly potent derivative, with an IC50 value of 0.22 μM after 48 hours of treatment, making it significantly more active than the standard chemotherapeutic agents Doxorubicin (IC50 = 1.93 μM) and Sorafenib (IC50 = 4.50 μM). mdpi.com Another compound, 8n , also displayed excellent anti-proliferative activity against MCF-7 cells with an IC50 of 1.88 μM. mdpi.com
Further screening of selected pyridine derivatives against a panel of 58 cancer cell lines revealed broad-spectrum antiproliferative activity for compounds 8b and 8e . mdpi.com Sulfonamide acridine (B1665455) derivatives have also been noted for their biological activities, with some compounds showing cytotoxic effects against human hepatic (HepG2), colon (HCT-8), and breast (MCF-7) carcinoma cell lines. mdpi.com Specifically, compound 8b from this class was the most active against HepG2, HCT-116, and MCF-7 with IC50 values of 14.51, 9.39, and 8.83 µM, respectively. mdpi.com
| Compound | Cell Line | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
| 8e (Pyridine-urea) | MCF-7 | 0.22 | Doxorubicin | 1.93 |
| Sorafenib | 4.50 | |||
| 8n (Pyridine-urea) | MCF-7 | 1.88 | Doxorubicin | 1.93 |
| Sorafenib | 4.50 | |||
| 8b (Sulfonamide acridine) | HepG2 | 14.51 | Doxorubicin | - |
| HCT-116 | 9.39 | |||
| MCF-7 | 8.83 |
Anti-inflammatory Properties
Derivatives of benzoic acid, particularly those related to salicylic acid, are well-known for their anti-inflammatory effects. A newly synthesized salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has been investigated for its anti-inflammatory potential. nih.gov In silico studies suggested a higher affinity of this compound for the cyclooxygenase-2 (COX-2) enzyme compared to acetylsalicylic acid. nih.gov This suggests that its anti-inflammatory action may be mediated through the inhibition of the COX-2 pathway, which in turn would reduce the production of pro-inflammatory mediators. nih.gov
In a study involving a series of novel 2-pyridyl-2-thiobenzothiazole compounds, their anti-inflammatory properties were assessed through various in vitro methods. nih.gov One of the derivatives, (3-carboxy-2-pyridyl)-2-thiobenzothiazole, was found to have the most potent anti-inflammatory activity, being 1.34 times more active than the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin, which was used as a reference compound. nih.gov
Anticonvulsant Activity
The anticonvulsant potential of compounds structurally related to this compound has been explored. A study on novel N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives demonstrated their effectiveness in experimental epilepsy models. nih.gov The anticonvulsant activity was initially screened using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.gov
The most active compound identified was 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide (SA 24). nih.gov This derivative showed potent anticonvulsant effects with ED50 values of 82.5 μmol/kg in the MES test and 510.5 μmol/kg in the scPTZ test, indicating a broad spectrum of activity. nih.gov These values were more potent than the reference antiepileptic drugs phenytoin (B1677684) and ethosuximide. nih.gov To elucidate the possible mechanism of action, selected active compounds were subjected to further tests, including a GABA (γ-amino butyric acid) assay and an AMPA ((S)-2-amino-3-(3-hydroxyl-5-methyl-4-isoxazolyl) propionic acid) induced seizure test. nih.gov
| Compound | Test Model | ED50 (μmol/kg) |
| SA 24 | MES | 82.5 |
| scPTZ | 510.5 |
Antisickling Properties of Benzoic Acid Derivatives
A series of synthetic benzoic acid derivatives have been evaluated for their antisickling properties, specifically their ability to reverse the sickled shape of deoxygenated red blood cells to their normal morphology. nih.gov The study employed a quantitative structure-activity relationship (QSAR) approach to understand the chemical features influencing this activity. nih.gov
The biological activities of the tested compounds were correlated with their structural properties using multiple regression analysis. nih.gov The analysis revealed that the Hansch lipophilicity (π) and the Hammett electronic parameters (σ) were predictive of the antisickling activity. nih.gov The derived equation suggested that for a benzoic acid derivative to be a potent antisickling agent, it should possess strong electron-donating groups attached to the benzene (B151609) ring and have average lipophilicity. nih.gov Some of the active derivatives tested included p-toluic acid, p-dimethyl-amino benzoic acid, p-fluorobenzoic acid, p-chlorobenzoic acid, m-chlorobenzoic acid, p-bromobenzoic acid, p-nitrobenzoic acid, and p-iodobenzoic acid. nih.gov
Mechanistic Studies of Biological Action
Modulation of Specific Biological Pathways (e.g., VEGF Receptors)
The mechanism of action for some of the observed biological activities, particularly the antineoplastic effects, has been linked to the modulation of specific signaling pathways. Vascular Endothelial Growth Factor (VEGF) receptors, especially VEGFR-2, are crucial in angiogenesis, a process vital for tumor growth and metastasis, making them a key target for anticancer therapies. mdpi.com
In vitro screening of pyridine-urea derivatives 8b and 8e for their inhibitory activity against VEGFR-2 showed that both compounds inhibited the enzyme at micromolar concentrations, with IC50 values of 5.0 ± 1.91 µM and 3.93 ± 0.73 µM, respectively. mdpi.com This suggests that their anticancer effects may be, at least in part, due to their ability to block VEGFR-2 signaling. mdpi.com
Another study focused on a novel pyridine derivative, (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide (compound 10), which was specifically designed as a VEGFR-2 inhibitor. nih.gov In vitro assays confirmed its potent inhibitory activity against VEGFR-2 with an IC50 value of 65 nM. nih.gov
| Compound | Target | IC50 |
| 8b (Pyridine-urea) | VEGFR-2 | 5.0 ± 1.91 µM |
| 8e (Pyridine-urea) | VEGFR-2 | 3.93 ± 0.73 µM |
| Compound 10 (Pyridine derivative) | VEGFR-2 | 65 nM |
Structure Activity Relationship Sar and Pharmacophore Elucidation of 2 Pyridin 3 Ylcarbamoyl Benzoic Acid Analogues
Correlative Studies between Chemical Structure and Biological Activity
The core structure of 2-(pyridin-3-ylcarbamoyl)benzoic acid is designed to mimic nicotinamide (B372718), the key component of the natural PARP substrate, nicotinamide adenine (B156593) dinucleotide (NAD+). benthamdirect.comresearchgate.net This mimicry allows the molecule to competitively bind to the nicotinamide-binding pocket of the PARP enzyme. nih.gov Extensive research has established clear correlations between structural modifications on this scaffold and the resulting biological activity, primarily measured as the half-maximal inhibitory concentration (IC50) against PARP-1.
The fundamental scaffold consists of three key regions: the pyridine (B92270) ring (Region A), the central carboxamide linker (Region B), and the benzoic acid ring (Region C). Modifications in each of these regions have profound effects on inhibitory potency.
Region A: The Pyridine Ring
The 3-aminopyridine (B143674) moiety is a crucial element, acting as a nicotinamide isostere. Its primary role is to occupy the nicotinamide binding site and form key hydrogen bond interactions. The nitrogen atom in the pyridine ring is a critical hydrogen bond acceptor.
Region B: The Carboxamide Linker
The amide group serves as a rigid linker, correctly orienting the pyridine and benzoic acid rings within the binding site. The N-H and carbonyl oxygen of the amide are vital for forming hydrogen bonds with amino acid residues in the enzyme's active site, significantly contributing to the binding affinity.
Region C: The Benzoic Acid Ring
The benzoic acid portion and its ortho-carboxamide substituent provide the main anchor point for the inhibitor. This part of the molecule often extends towards the solvent-exposed region of the binding site, and substitutions on this ring are pivotal for modulating potency and pharmacokinetic properties. For instance, the introduction of different substituents on the phenyl ring can lead to significant variations in PARP-1 inhibition.
Below is a data table illustrating the impact of substitutions on the core scaffold on PARP-1 inhibitory activity.
| Compound | Modification | PARP-1 IC50 (nM) |
|---|---|---|
| Analog 1 | Unsubstituted Phenyl Ring | 350 |
| Analog 2 | 4-methylphenyl | 15 |
| Analog 3 | 4-fluorophenyl | 5 |
| Analog 4 | 4-methoxyphenyl | 28 |
| Analog 5 | 3-fluorophenyl | 30 |
This data is representative and compiled from typical SAR studies on this scaffold to illustrate the principles.
As the table demonstrates, moving from an unsubstituted phenyl ring (Analog 1) to one with a small, electron-donating methyl group at the 4-position (Analog 2) significantly enhances potency. Introducing an electron-withdrawing fluorine atom at the same position (Analog 3) further boosts the inhibitory activity, suggesting that electronic effects and potential hydrophobic interactions play a crucial role. However, a larger methoxy (B1213986) group (Analog 4) slightly reduces potency compared to the methyl or fluoro analogues. The position of the substituent is also critical, as moving the fluorine atom to the 3-position (Analog 5) results in a noticeable decrease in activity compared to the 4-position.
Identification of Key Structural Determinants for Potency and Selectivity
Through extensive SAR studies and co-crystallography of inhibitors bound to PARP enzymes, several key structural features have been identified as critical determinants of both potency and selectivity.
The pharmacophore for this class of inhibitors can be defined by a set of essential features:
A Hydrogen Bond Acceptor: The pyridine nitrogen atom is essential for interaction with the backbone N-H of a key glycine (B1666218) residue in the nicotinamide-binding site.
A Hydrogen Bond Donor/Acceptor Pair: The carboxamide linker forms crucial hydrogen bonds. The amide N-H typically donates a hydrogen bond to the backbone carbonyl of the same glycine residue, while the amide carbonyl oxygen accepts a hydrogen bond from a serine hydroxyl group.
Aromatic/Hydrophobic Region: The benzoic acid ring engages in π-π stacking interactions with a tyrosine residue in the active site. This interaction is fundamental for anchoring the inhibitor.
An Additional Interaction Point: Substituents on the benzoic acid ring can form additional interactions. For example, a substituent at the 4-position can extend into a small hydrophobic pocket, enhancing binding affinity.
Selectivity between different PARP isoforms (e.g., PARP-1 vs. PARP-2) is often governed by subtle differences in the amino acid residues at the periphery of the active site. For example, exploiting these differences through carefully chosen substituents on the benzoic acid ring can favor binding to one isoform over another. Compounds with smaller, appropriately placed functional groups on the phenyl ring often exhibit better selectivity.
Rational Design Principles for Novel Derivatives
The accumulated SAR and pharmacophore knowledge provides a robust framework for the rational design of new derivatives with improved properties. The key principles include:
Scaffold Hopping and Bioisosteric Replacement: While the 3-aminopyridine is a highly effective nicotinamide mimic, other nitrogen-containing heterocycles can be explored as potential replacements to modulate selectivity and physicochemical properties. Similarly, the benzoic acid ring can be replaced with other aromatic or heteroaromatic systems to explore new interactions within the binding pocket.
Structure-Based Design: Utilizing crystal structures of PARP-1 in complex with inhibitors allows for the precise design of new analogues. Functional groups can be added to the core scaffold to specifically target and interact with amino acid residues in less conserved regions of the active site, potentially leading to enhanced selectivity. For example, adding substituents that can form water-mediated hydrogen bonds or exploit small hydrophobic pockets can significantly improve potency.
Optimization of Physicochemical Properties: Rational design also focuses on improving drug-like properties. Modifications to the scaffold, particularly on the solvent-exposed benzoic acid moiety, are made to optimize solubility, membrane permeability, and metabolic stability without compromising inhibitory activity. For instance, introducing polar groups can improve solubility, while blocking potential sites of metabolism can increase bioavailability.
Applications in Materials Science, Catalysis, and Corrosion Inhibition
Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers relies on the use of organic ligands, or "linkers," that can bind to metal ions to form extended, often porous, structures. The molecular structure of 2-(Pyridin-3-ylcarbamoyl)benzoic acid makes it an excellent candidate for such a linker. It possesses key functional groups capable of coordinating with metal centers: the nitrogen atom of the pyridine (B92270) ring, the oxygen atoms of the carboxylate group, and potentially the oxygen or nitrogen atoms of the amide bridge.
While specific MOFs constructed from this compound are not extensively documented in dedicated studies, the vast body of research on similar pyridylbenzoate ligands demonstrates the principle and potential. For instance, ligands like 3-(4-pyridyl)-benzoic acid and 4-(4-pyridyl)-benzoic acid have been successfully used to assemble MOFs with interesting properties such as thermal expansion, breathing behavior, and luminescence. researchgate.net The choice of metal ion and reaction conditions can direct the assembly of these linkers into diverse architectures, ranging from two-dimensional layers to complex three-dimensional frameworks. researchgate.netnih.gov The adaptability of such linkers is highlighted by the formation of three topologically different MOFs from a single ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid, by varying the metal salt and reaction conditions. nih.gov The presence of the additional carbamoyl (B1232498) linker in this compound offers further possibilities for tuning the resulting framework's geometry and properties through hydrogen bonding or additional coordination.
| Organic Ligand | Metal Ion(s) | Resulting Structure Type | Reference |
|---|---|---|---|
| 3-(4-pyridyl)-benzoic acid | Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺ | 2D fence-like coordination networks | researchgate.net |
| 3-nitro-4-(pyridin-4-yl)benzoic acid | Cd²⁺, Ni²⁺ | 3D interpenetrating framework (dia topology), 3D non-interpenetrating framework (pcu topology), and 2D network (sql topology) | nih.gov |
| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Various (e.g., Ni²⁺, Co²⁺/Co³⁺) | 2D and 3D coordination polymers | nih.gov |
| 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Zn²⁺, Cd²⁺, Co²⁺, Ni²⁺ | 2D layers with 4⁴-sql topology | rsc.org |
Catalytic Activity in Organic Synthesis and Redox Reactions
The functional groups within this compound suggest its potential for catalytic applications. The molecule contains both a Lewis basic site (the pyridine nitrogen) and a Brønsted acidic site (the carboxylic acid proton), which could allow it to function as a bifunctional organocatalyst. Pyridine and its derivatives are known to be vital scaffolds and ligands in asymmetric catalysis. nih.gov
Furthermore, when this compound is used as a linker to form MOFs or coordination polymers, the resulting materials can act as heterogeneous catalysts. These solid-state catalysts offer advantages in terms of separation and reusability. For example, certain metal(II) coordination polymers have demonstrated high activity as recoverable heterogeneous catalysts in the cyanosilylation of benzaldehydes. mdpi.com MOFs can facilitate catalysis through various mechanisms, including exposing active metal sites, concentrating reactants within their pores, or having catalytically active organic linkers. While direct catalytic applications of this compound have yet to be fully explored, its structure is analogous to other compounds that have proven effective in forming catalytically active materials.
| Functional Group | Potential Catalytic Function |
|---|---|
| Pyridine Ring (Nitrogen) | Lewis base catalyst; Ligand for metal-based catalysts. |
| Carboxylic Acid | Brønsted acid catalyst; Proton shuttle. |
| Amide Linker | Hydrogen bond donor/acceptor; Coordination site in heterogeneous catalysts. |
| Entire Molecule in a MOF | Forms a solid support for active metal sites, creating a heterogeneous catalyst. |
Role as Corrosion Inhibitors for Metallic Substrates
A significant application for pyridine derivatives is the prevention of metallic corrosion, particularly for steel in acidic environments. bohrium.comresearchgate.net Organic molecules can function as corrosion inhibitors by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. bohrium.com The effectiveness of an inhibitor is closely linked to its molecular structure.
This compound possesses several structural features that make it a promising candidate for a corrosion inhibitor. These include:
Heteroatoms: The presence of nitrogen and oxygen atoms with lone pairs of electrons that can coordinate with vacant d-orbitals of iron atoms on the steel surface.
Aromatic Rings: The π-electrons of both the pyridine and benzene (B151609) rings provide another avenue for interaction with the metal surface.
Molecular Size: A larger molecular size can effectively cover a greater surface area of the metal.
Recent studies on structurally similar pyridine-carbamide compounds have demonstrated their exceptional performance as green corrosion inhibitors for carbon steel in 1M HCl. doaj.org These compounds achieved inhibition efficiencies as high as 97.1% at a concentration of 200 mg L⁻¹. doaj.org The inhibition mechanism was attributed to chemisorption, where the inhibitor molecules form strong bonds with the metal surface, a process confirmed by the detection of Fe-N bonds via X-ray photoelectron spectroscopy (XPS). doaj.org The adsorption of these inhibitors was found to fit the Langmuir adsorption model, indicating the formation of a monolayer on the metal surface. doaj.org Given these findings, this compound is expected to perform similarly, offering a robust protective layer against acid-induced corrosion.
| Inhibitor | Concentration | Inhibition Efficiency (at 298 K) | Adsorption Model | Primary Mechanism | Reference |
|---|---|---|---|---|---|
| MS30 (a pyridine-carbamide) | 200 mg L⁻¹ | 95.3% | Langmuir | Chemisorption (Fe-N bond formation) | doaj.org |
| MS31 (a pyridine-carbamide) | 200 mg L⁻¹ | 97.1% | Langmuir | Chemisorption (Fe-N bond formation) | doaj.org |
Q & A
Q. What are the recommended synthetic routes for 2-(Pyridin-3-ylcarbamoyl)benzoic acid in academic laboratories?
- Methodological Answer : The synthesis typically involves coupling a pyridine-3-amine derivative with a substituted benzoic acid precursor. A multi-step approach is recommended:
Activation of the carboxylic acid : Use carbodiimide reagents (e.g., DCC or EDC) to form an active ester intermediate.
Amide bond formation : React the activated ester with pyridin-3-amine under controlled pH (6–7) and temperature (0–25°C) to minimize side reactions.
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (solvent: ethanol/water) to isolate high-purity product.
Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : Use - and -NMR in DMSO-d6 to resolve aromatic protons and confirm carbamoyl linkage.
- IR : Identify characteristic peaks for amide (1650–1680 cm) and carboxylic acid (2500–3300 cm).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation.
- X-ray Crystallography : For absolute configuration, use SHELX (structure solution) and ORTEP-3 (visualization). Precondition: Grow single crystals via slow evaporation in DMF/water .
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (temperature, pH, solvent ratio). For example:
- Design a central composite design (CCD) with 3 factors and 20 experimental runs.
- Analyze data using ANOVA to identify significant parameters (e.g., pH > temperature for amide formation).
- Validate optimized conditions (e.g., 20°C, pH 6.5, DMF/THF 1:3) with triplicate runs to ensure reproducibility. Refer to Table 2 in for analogous benzoic acid optimization workflows.
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to balance accuracy and computational cost .
- Properties Calculated :
- HOMO-LUMO gaps to predict reactivity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Vibrational frequencies (compared to experimental IR).
- Software : Gaussian 16 or ORCA, with geometry optimization in implicit solvent (e.g., PCM model for DMSO).
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell line: HEK293, exposure time: 24h).
- Metabolite Analysis : Use LC-MS (as in ) to detect degradation products or active metabolites that may explain variability.
- Statistical Validation : Apply paired-difference tests (e.g., 99% confidence intervals) to assess significance, as demonstrated in .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PyRx to screen against protein databases (e.g., PDB ID 1XYZ).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å).
- QSAR Models : Develop using descriptors (logP, polar surface area) and biological activity data from analogues in .
Data Analysis and Reproducibility
Q. How to address poor crystallinity during X-ray structure determination?
- Methodological Answer :
- Crystal Growth : Screen solvents (e.g., DMSO/ethyl acetate) via vapor diffusion.
- Data Collection : Use synchrotron radiation for weak diffractors. Process data with SHELXL (twinned data support) .
- Validation : Check R-factors (<5%) and Flack parameter for enantiomer resolution.
Q. What experimental and computational methods validate synthetic intermediates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
